molecular formula C21H21N5OS B11076296 4-({[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

4-({[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B11076296
M. Wt: 391.5 g/mol
InChI Key: JXOMQFWDACENAW-UHFFFAOYSA-N
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Description

4-({[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZONITRILE is a complex organic compound that features a triazole ring, a morpholine group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZONITRILE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate aldehydes or ketones.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Attachment of the Benzonitrile Moiety: The benzonitrile group is attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

4-({[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole ring and morpholine group make it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structure allows for potential use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 4-({[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZONITRILE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole ring but has different substituents, leading to distinct chemical properties.

    4-(Morpholinomethyl)benzonitrile: This compound lacks the triazole ring but retains the morpholine and benzonitrile groups.

Uniqueness

4-({[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZONITRILE is unique due to the combination of its triazole ring, morpholine group, and benzonitrile moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H21N5OS

Molecular Weight

391.5 g/mol

IUPAC Name

4-[[5-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C21H21N5OS/c22-14-17-6-8-18(9-7-17)16-28-21-24-23-20(15-25-10-12-27-13-11-25)26(21)19-4-2-1-3-5-19/h1-9H,10-13,15-16H2

InChI Key

JXOMQFWDACENAW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)C#N

Origin of Product

United States

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